N-(2-Hydroxy-3,5-dinitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide, commonly known as DNPH, is a chemical compound that has been used extensively in scientific research for over a century. It is a yellow crystalline powder that is soluble in water and organic solvents. DNPH is primarily used as a reagent for the detection and quantification of carbonyl compounds in various samples, including air, water, and biological fluids.
Wirkmechanismus
DNPH reacts with carbonyl compounds to form stable derivatives, which can be analyzed using various analytical techniques such as HPLC and GC-MS. The reaction between DNPH and carbonyl compounds is a nucleophilic addition reaction, where the DNPH molecule attacks the carbonyl carbon atom and forms a hydrazone derivative.
Biochemical and Physiological Effects:
DNPH is not known to have any significant biochemical or physiological effects on living organisms. It is primarily used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNPH as a reagent for the detection and quantification of carbonyl compounds is its high sensitivity and specificity. DNPH can detect carbonyl compounds at very low concentrations, making it a valuable tool for environmental and biological studies. However, there are some limitations to using DNPH, including its potential for interfering with other chemical reactions and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on DNPH and its applications. One potential area of research is the development of new methods for the detection and quantification of carbonyl compounds using DNPH. Another area of research is the investigation of the potential health effects of exposure to carbonyl compounds in various environmental and biological samples. Additionally, there is a need for further research on the potential limitations and drawbacks of using DNPH as a reagent for the detection and quantification of carbonyl compounds.
Synthesemethoden
DNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with acetic anhydride. The reaction yields DNPH as a yellow solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DNPH has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are found in various environmental and biological samples. DNPH reacts with carbonyl compounds to form stable derivatives, which can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Eigenschaften
5422-72-0 | |
Molekularformel |
C8H7N3O6 |
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
N-(2-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-6-2-5(10(14)15)3-7(8(6)13)11(16)17/h2-3,13H,1H3,(H,9,12) |
InChI-Schlüssel |
RMWYWQJCJOEMTR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
5422-72-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.